N-[4-(2,2-dichlorocyclopropyl)phenyl]-2-iodobenzamide
描述
N-[4-(2,2-dichlorocyclopropyl)phenyl]-2-iodobenzamide, also known as ABX-1431, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications in various neurological disorders.
科学研究应用
N-[4-(2,2-dichlorocyclopropyl)phenyl]-2-iodobenzamide has been shown to have potential therapeutic applications in various neurological disorders, including Parkinson's disease, Huntington's disease, and chronic pain. In preclinical studies, this compound has been shown to have neuroprotective effects and to improve motor function in animal models of Parkinson's disease and Huntington's disease. Additionally, this compound has been shown to reduce pain in animal models of chronic pain.
作用机制
N-[4-(2,2-dichlorocyclopropyl)phenyl]-2-iodobenzamide is a selective inhibitor of monoacylglycerol lipase (MAGL), an enzyme that degrades the endocannabinoid 2-arachidonoylglycerol (2-AG). By inhibiting MAGL, this compound increases the levels of 2-AG in the brain, which has been shown to have neuroprotective effects and to improve motor function in animal models of Parkinson's disease and Huntington's disease. Additionally, increased levels of 2-AG have been shown to reduce pain in animal models of chronic pain.
Biochemical and Physiological Effects:
This compound has been shown to increase the levels of 2-AG in the brain, which has been associated with neuroprotective effects and improved motor function in animal models of Parkinson's disease and Huntington's disease. Additionally, increased levels of 2-AG have been shown to reduce pain in animal models of chronic pain.
实验室实验的优点和局限性
One advantage of N-[4-(2,2-dichlorocyclopropyl)phenyl]-2-iodobenzamide is its selectivity for MAGL, which allows for targeted modulation of the endocannabinoid system. Additionally, this compound has been shown to have good pharmacokinetic properties, including good brain penetration and a long half-life. However, one limitation of this compound is its potential for off-target effects, as MAGL is also involved in the metabolism of other lipids.
未来方向
There are several potential future directions for research on N-[4-(2,2-dichlorocyclopropyl)phenyl]-2-iodobenzamide. One area of focus could be the development of more potent and selective MAGL inhibitors. Additionally, further studies are needed to determine the optimal dosing and administration of this compound for therapeutic use. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans.
属性
IUPAC Name |
N-[4-(2,2-dichlorocyclopropyl)phenyl]-2-iodobenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2INO/c17-16(18)9-13(16)10-5-7-11(8-6-10)20-15(21)12-3-1-2-4-14(12)19/h1-8,13H,9H2,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUPGVBQUKAKMCM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(Cl)Cl)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2INO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。